Pyrazino[2,3-c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazino[2,3-c]pyridazine is a heterocyclic compound that features a fused ring system containing both pyrazine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrazino[2,3-c]pyridazine can be synthesized through various methods. One common approach involves the reaction of pyrazine-2,3-dicarboxylic anhydride with hydrazine, which leads to the formation of this compound-5,8-dione . Another method includes the use of aza-Diels-Alder reactions, where 1,2,3-triazines react with 1-propynylamines under neutral conditions to yield 6-aryl-pyridazin-3-amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazino[2,3-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-5,8-dione, while reduction can produce various hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrazino[2,3-c]pyridazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyrazino[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced blood pressure or improved glucose metabolism . The exact molecular targets and pathways depend on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Uniqueness
Pyrazino[2,3-c]pyridazine is unique due to its fused ring system, which combines the properties of both pyrazine and pyridazine. This structural feature enhances its stability and reactivity, making it a valuable compound in medicinal chemistry and other fields .
Eigenschaften
CAS-Nummer |
254-96-6 |
---|---|
Molekularformel |
C6H4N4 |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
pyrazino[2,3-c]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-2-9-10-6-5(1)7-3-4-8-6/h1-4H |
InChI-Schlüssel |
OUFHXMSGJIYFPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=NC2=NC=CN=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.